Mogroside IIe is a cucurbitane-type triterpenoid saponin predominantly found in the unripe fruits of the Siraitia grosvenorii (Swingle) C. Jeffrey plant, also known as monk fruit or Luo Han Guo. [, , ] It is a precursor to Mogroside V, the primary sweet component in monk fruit extract, and is characterized by a bitter taste. [, ] Mogroside IIe is a subject of ongoing research due to its various biological activities. Its role in scientific research is to investigate its potential therapeutic benefits and understand its metabolic pathway in the Siraitia grosvenorii plant. [, , , , ]
Mogroside IIe is a natural compound derived from the fruit of Siraitia grosvenorii, commonly known as monk fruit. This compound is part of a larger class of mogrosides, which are known for their intense sweetness and potential health benefits. Mogroside IIe is particularly notable for its low-calorie content and has been studied for various applications in food and medicine.
Mogroside IIe is primarily extracted from the dried fruit of Siraitia grosvenorii, which is native to southern China. The fruit has been traditionally used in Chinese medicine for its sweetening properties and therapeutic effects. The extraction process typically involves drying the fruit and then using solvents to isolate the mogroside compounds, including Mogroside IIe.
Mogroside IIe belongs to the class of compounds known as triterpenoid saponins. These compounds are characterized by their glycosidic structures, which consist of a triterpene aglycone linked to one or more sugar moieties. Mogroside IIe specifically features multiple glucose units attached to its aglycone structure.
The synthesis of Mogroside IIe can be achieved through enzymatic glycosylation processes. This involves using glycosyltransferase enzymes, which catalyze the transfer of sugar moieties from nucleotide sugars to the aglycone precursor, mogrol.
Mogroside IIe has a complex molecular structure characterized by its triterpene backbone with multiple hydroxyl groups and glucose units attached. The molecular formula is , indicating a large and intricate arrangement conducive to its biological activity.
Mogroside IIe can participate in various chemical reactions typical of glycosides, including hydrolysis under acidic or enzymatic conditions, which can release glucose units and regenerate the aglycone.
The sweet taste of Mogroside IIe is attributed to its interaction with taste receptors on the tongue. It binds to sweet taste receptors (T1R2/T1R3) similarly to sucrose but does not contribute calories due to its non-metabolizable nature.
Studies have shown that Mogroside IIe can activate sweet taste receptors at concentrations much lower than those required for sucrose, making it an effective natural sweetener without caloric content.
Mogroside IIe has garnered attention for several applications:
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